CYCLO(-GLY-SER)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CYCLO(-GLY-SER) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. For instance, the linear dipeptide glycine-serine can be cyclized under acidic or basic conditions to form the cyclic dipeptide. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of CYCLO(-GLY-SER) may involve the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of cyclic dipeptides by sequentially adding amino acids to a solid support, followed by cyclization and cleavage from the support.
Chemical Reactions Analysis
Types of Reactions
CYCLO(-GLY-SER) undergoes various chemical reactions, including:
Oxidation: The serine residue in CYCLO(-GLY-SER) can be oxidized to form a hydroxyl group, leading to the formation of hydroxy-CYCLO(-GLY-SER).
Reduction: Reduction reactions can convert the carbonyl groups in the cyclic dipeptide to hydroxyl groups.
Substitution: The amino and hydroxyl groups in CYCLO(-GLY-SER) can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxy-CYCLO(-GLY-SER), reduced CYCLO(-GLY-SER), and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
CYCLO(-GLY-SER) has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide cyclization and the properties of cyclic peptides.
Biology: CYCLO(-GLY-SER) exhibits various biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. It is used in studies related to protein-protein interactions and enzyme mechanisms.
Medicine: Due to its biological activities, CYCLO(-GLY-SER) is investigated for potential therapeutic applications, such as drug development for infectious diseases and cancer.
Industry: The compound is used in the development of novel materials and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of CYCLO(-GLY-SER) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the dipeptide allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, CYCLO(-GLY-SER) can interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. The exact pathways and molecular targets vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
CYCLO(-GLY-ALA): Another cyclic dipeptide composed of glycine and alanine, which exhibits similar biological activities.
CYCLO(-GLY-VAL): Composed of glycine and valine, this compound also shows antimicrobial and enzyme inhibitory effects.
CYCLO(-GLY-LEU): A cyclic dipeptide with glycine and leucine, known for its antitumor properties.
Uniqueness
CYCLO(-GLY-SER) is unique due to the presence of the serine residue, which contains a hydroxyl group
Properties
IUPAC Name |
(3S)-3-(hydroxymethyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWMPSYJSYTSSM-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428621 | |
Record name | CYCLO(-GLY-SER) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52661-98-0 | |
Record name | CYCLO(-GLY-SER) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Cyclo(-Gly-Ser) and how do they contribute to its self-assembly properties?
A1: Cyclo(-Gly-Ser) is a cyclic dipeptide (CDP) composed of glycine and serine residues. Its structure allows for extensive hydrogen bonding, a crucial factor in its self-assembly behavior. [] This is evident in the formation of nanotubes when Cyclo(-Gly-Ser) is coupled with diacetylene (DA) moieties. The hydrogen bonding capability, along with the inherent chirality of CDPs, makes them attractive scaffolds for creating supramolecular structures. []
Q2: How does the incorporation of Cyclo(-Gly-Ser) into diacetylene (DA) systems impact their properties and potential applications?
A2: Research has shown that integrating Cyclo(-Gly-Ser) with DA leads to the formation of unique nanotubular structures with enhanced stability. [] These structures, formed through a self-assembly process in a specific solvent mixture, exhibit intriguing thermochromic properties. Upon UV irradiation, the DA units within the nanotubes polymerize, resulting in a blue color. Remarkably, these nanotubes demonstrate reversible thermochromism, changing color from blue to red upon heating, a process repeatable over multiple cycles. [] This behavior highlights the potential of these supramolecular systems in developing stimuli-responsive materials.
Q3: Beyond its use in nanomaterials, has Cyclo(-Gly-Ser) been found in natural sources, and if so, what is its significance?
A3: While Cyclo(-Gly-Ser) itself isn't specifically mentioned in the provided research as a natural product, it's important to note that cyclic peptides, including those containing glycine and serine, are found in various natural sources. [] For instance, Stellaria delavayi, a plant species, yields cyclic peptides like Delavayin A, which contains a cyclo(-Gly-Ser-γ-hydroxy Ile-Phe-Phe-Ala-) structure. [] The discovery and characterization of such natural cyclic peptides highlight their potential biological activities and inspire further research into their therapeutic applications.
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